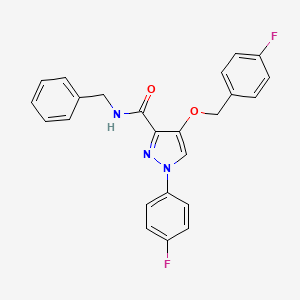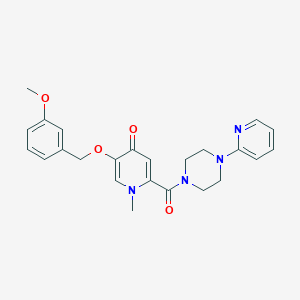
5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a methoxybenzyl group, a pyridinyl group, and a piperazine group. It also contains a carbonyl group and a methyl group1.
Synthesis Analysis
Without specific information on this compound, it’s hard to provide a detailed synthesis analysis. However, based on its structure, it’s likely that its synthesis involves several steps, including the formation of the piperazine ring, the introduction of the pyridinyl group, and the attachment of the methoxybenzyl group.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The piperazine ring and the pyridinyl group are both aromatic and likely contribute to the stability of the molecule. The methoxybenzyl group is likely to be electron-donating, which could affect the reactivity of the molecule.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the carbonyl group suggests that it might undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be affected by the presence of the polar carbonyl and methoxy groups, while its melting and boiling points would be influenced by its molecular weight and the presence of aromatic rings.Wissenschaftliche Forschungsanwendungen
Applications in Synthesis and Bioactivity
- Synthesis of Pyridine Derivatives: Several studies focus on the synthesis of pyridine and pyrazine derivatives, showcasing their potential in creating a wide range of chemical entities. For example, pyrido[1,2-a]piperazines and their N-methyl derivatives were prepared through condensation reactions, serving as analogues for tetrahydroisoquinolines and protoberberines, indicating the versatility of pyridine structures in chemical synthesis (Richards & Hofmann, 1978).
- Antimicrobial Activity: Pyridine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, new compounds showed variable and modest activity against investigated strains of bacteria and fungi, highlighting the potential of pyridine derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
- Antiproliferative Effect: Research on 4-thiazolidinone-, pyridine-, and piperazine-based conjugates demonstrated potent antiproliferative effects on human leukemic cells, suggesting the application of these compounds in cancer research (Kumar et al., 2014).
- Synthesis of Benzodifuranyl and Triazines: Novel compounds derived from visnaginone and khellinone were synthesized and showed significant anti-inflammatory and analgesic activities, indicating their potential as COX inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Crystal and Molecular Structure Studies
- Studies on crystal and molecular structures, such as the rearrangement of a pentenyl group at a pyridine ring to create a derivative of a newly formed 2-pyridone ring, contribute to our understanding of molecular interactions and can inform the development of new chemical entities (Zugenmaier, 2013).
Safety And Hazards
Without specific information, it’s hard to provide details about the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk.
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use. If it’s a drug, future research might focus on improving its efficacy or reducing its side effects. If it’s a chemical intermediate, research might focus on improving its synthesis or finding new reactions it can undergo.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or studies related to this compound would be needed.
Eigenschaften
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-1-methyl-2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-26-16-22(32-17-18-6-5-7-19(14-18)31-2)21(29)15-20(26)24(30)28-12-10-27(11-13-28)23-8-3-4-9-25-23/h3-9,14-16H,10-13,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBURZSBJTSXFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=N3)OCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

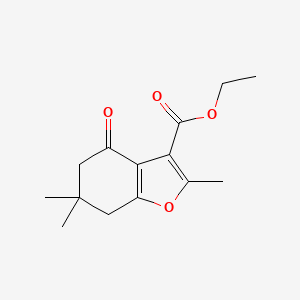
![(6-Chloro-4-{[2-(4-chlorophenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2626786.png)
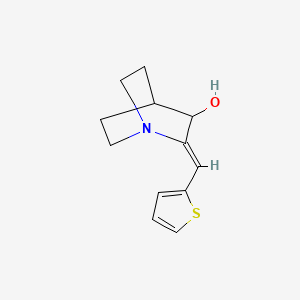
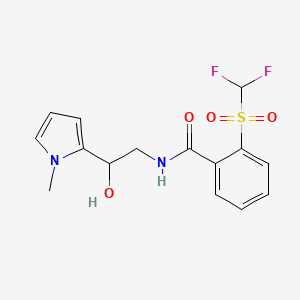
![N-cyclopentyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2626789.png)
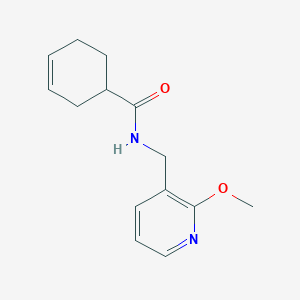
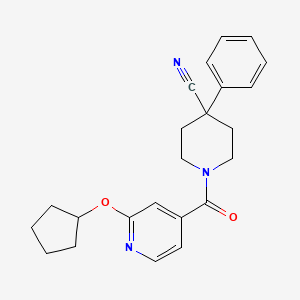
amine hydrochloride](/img/structure/B2626797.png)
![2-((3-allyl-4-oxo-5-(p-tolyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2626798.png)
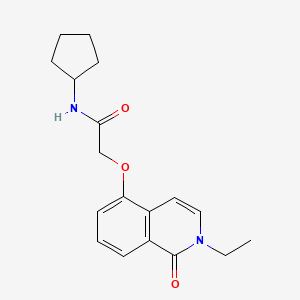
![2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2626800.png)
![2-(Dimethylamino)-4-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2626801.png)
![(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2626804.png)
